(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
The compound "(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one" is a benzofuranone derivative with a complex substitution pattern. Its molecular formula is C₂₄H₁₆Cl₂O₅, with an average molecular weight of 455.287 g/mol and a monoisotopic mass of 454.037479 g/mol . The Z-configuration of the exocyclic double bond at the 2-position of the benzofuranone core is critical for its stereochemical identity. The structure features:
- A 6-chloro-4H-benzo[d][1,3]dioxin moiety fused to the benzofuranone core.
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO6/c1-11(22)8-25-15-2-3-16-17(7-15)27-18(19(16)23)6-12-4-14(21)5-13-9-24-10-26-20(12)13/h2-7H,8-10H2,1H3/b18-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJVGPGGNQONG-FXBPXSCXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Substitutional Differences
*Calculated based on molecular formulas.
Physicochemical Properties
- Solubility : The 2-oxopropoxy group likely improves aqueous solubility compared to halogenated acetyl or methyl ester derivatives (e.g., compounds III and V) .
- Thermal Stability : Halogenated benzodioxin moieties (as in the target compound) may confer higher thermal stability than furan or pyridine-containing analogs (e.g., compound 5b or ) .
Key Research Findings
Halogenation Impact : Bromo/chloro substitutions at the benzodioxin or benzofuran core significantly alter reactivity and bioactivity. Chloro groups enhance stability, while bromo groups increase molecular bulk .
Stereochemical Specificity : The Z-configuration is critical for maintaining planar geometry, as confirmed by X-ray crystallography in related compounds (e.g., compound VI in ) .
Side-Chain Modularity : Substituents like 2-oxopropoxy or dichlorobenzyl allow tuning of solubility and target interactions .
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